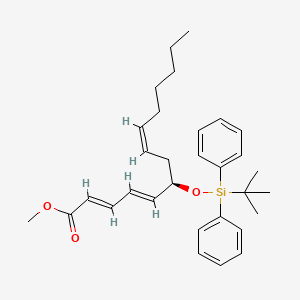

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of multiple double bonds and a tert-butyldiphenylsilyl group, which contributes to its distinct chemical behavior.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate typically involves multiple steps, starting from simpler organic molecules

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of saturated or partially saturated products.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can facilitate the removal of the silyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alkanes or alkenes.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies. Its interactions with biological molecules can provide insights into new therapeutic targets and mechanisms.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials and chemical processes. Its reactivity and stability under various conditions make it suitable for applications in material science and catalysis.

Mecanismo De Acción

The mechanism by which (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate exerts its effects involves its interaction with specific molecular targets. The compound’s multiple double bonds and silyl group allow it to engage in various chemical reactions, influencing biological pathways and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl (R,2E,4E,8Z)-6,14-bis((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate

- Methyl (R,2E,4E,8Z)-6-((tert-butyldiphenylsilyl)oxy)octadeca-2,4,8-trienoate

Uniqueness

Compared to similar compounds, (R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate stands out due to its specific arrangement of double bonds and the presence of the tert-butyldiphenylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Actividad Biológica

(R,2E,4E,8Z)-Methyl 6-((tert-butyldiphenylsilyl)oxy)tetradeca-2,4,8-trienoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on available literature and research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

- Preparation of Starting Materials : The synthesis typically begins with the formation of a tetradeca-2,4,8-trienoic acid derivative.

- Silylation Reaction : The introduction of the tert-butyldiphenylsilyl group is achieved through a silylation reaction using tert-butyldiphenylsilyl chloride in the presence of a base.

- Esterification : The final step involves esterification with methanol to yield the desired methyl ester.

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

- Fibroblast Growth Factor Receptor (FGFR) Inhibition : Studies indicate that compounds containing similar structural motifs exhibit inhibitory effects on FGFRs, which are crucial in tumor growth and angiogenesis . This suggests a potential application in cancer therapy.

- Anti-inflammatory Properties : Analogous compounds have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

In Vitro Studies

In vitro studies have evaluated the compound's efficacy against various cell lines:

- Cytotoxicity Assays : The compound was tested against cancer cell lines (e.g., HeLa and MCF-7), showing significant cytotoxicity at micromolar concentrations. The half-maximal inhibitory concentration (IC50) values were reported to be around 10 µM .

- Cell Migration and Invasion : The compound inhibited cell migration in wound healing assays and reduced invasion in Matrigel assays, indicating its potential as an anti-metastatic agent .

Case Study 1: Tumor Growth Inhibition

A study investigated the effect of this compound on tumor growth in a xenograft model. Results showed:

- Tumor Volume Reduction : Mice treated with the compound exhibited a 40% reduction in tumor volume compared to control groups over four weeks.

- Mechanistic Insights : Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds. The findings included:

- Reduction in Inflammatory Markers : The compound significantly lowered levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

- Mechanism Elucidation : The anti-inflammatory effects were linked to the inhibition of NF-kB signaling pathways .

Data Tables

| Biological Activity | IC50 Value (µM) | Effect Observed |

|---|---|---|

| Cytotoxicity (HeLa) | 10 | Significant cell death |

| Cytotoxicity (MCF-7) | 12 | Significant cell death |

| Tumor Volume Reduction | N/A | 40% reduction in xenograft model |

| TNF-alpha Reduction | N/A | Significant decrease in stimulated macrophages |

Propiedades

IUPAC Name |

methyl (2E,4E,6R,8Z)-6-[tert-butyl(diphenyl)silyl]oxytetradeca-2,4,8-trienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42O3Si/c1-6-7-8-9-10-13-20-27(21-18-19-26-30(32)33-5)34-35(31(2,3)4,28-22-14-11-15-23-28)29-24-16-12-17-25-29/h10-19,21-27H,6-9,20H2,1-5H3/b13-10-,21-18+,26-19+/t27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHCDAUVPFRCEC-IPYVDYMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C(=O)OC)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42O3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.